Cas no 2138509-22-3 (2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one)

2-Butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one is a nitro-substituted isoindolinone derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a butyl side chain and a nitro group at the 5-position, contributes to its reactivity and utility as an intermediate in synthetic chemistry. The compound's nitro group enhances electrophilic properties, making it suitable for further functionalization, while the isoindolinone core provides stability and versatility in heterocyclic synthesis. Its well-defined molecular framework allows for precise modifications, aiding in the development of bioactive compounds. This product is typically characterized by high purity and consistent performance, meeting rigorous research and industrial standards.
2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one structure
2138509-22-3 structure
Product Name:2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one
CAS No:2138509-22-3
MF:C12H14N2O3
MW:234.251163005829
CID:6478398
PubChem ID:165840939
Update Time:2025-06-11

2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one
    • 2138509-22-3
    • EN300-790883
    • Inchi: 1S/C12H14N2O3/c1-2-3-6-13-8-9-7-10(14(16)17)4-5-11(9)12(13)15/h4-5,7H,2-3,6,8H2,1H3
    • InChI Key: WTJWGOHMFUIAHL-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC(=CC=2CN1CCCC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 234.10044231g/mol
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66.1Ų

2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one Pricemore >>

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Additional information on 2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one

Comprehensive Analysis of 2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one (CAS No. 2138509-22-3)

The compound 2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one (CAS No. 2138509-22-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the nitro and isoindolinone moieties, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for drug discovery and crop protection agents, aligning with current trends in sustainable chemistry and precision agriculture.

In recent years, the demand for nitrogen-containing heterocycles like 2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one has surged due to their versatility in medicinal chemistry. The isoindolinone core is known for its bioactivity, often found in compounds targeting central nervous system (CNS) disorders and inflammatory pathways. This aligns with growing public interest in neuroprotective agents and anti-inflammatory drugs, as evidenced by frequent searches for "natural anti-inflammatory compounds" and "CNS drug development."

The synthetic route for CAS No. 2138509-22-3 typically involves multistep organic reactions, including nitroaromatic substitutions and cyclization techniques. Modern green chemistry approaches, such as catalyst optimization and solvent-free conditions, are being explored to improve its production efficiency—a topic highly relevant to industries seeking eco-friendly synthesis methods. Searches for "sustainable chemical synthesis" and "green chemistry in pharma" reflect this trend.

Analytical characterization of 2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one employs advanced techniques like HPLC-MS and NMR spectroscopy, ensuring purity for research applications. Its physicochemical properties (e.g., solubility, stability) are critical for formulation scientists, connecting to popular queries about "drug solubility enhancement" and "excipient compatibility." The compound’s molecular weight (236.27 g/mol) and logP value also influence its ADME profiles—a key consideration in preclinical studies.

Beyond pharmaceuticals, CAS 2138509-22-3 shows potential in material science, particularly in designing organic semiconductors due to its conjugated system. This intersects with booming interest in "flexible electronics" and "biodegradable materials." Researchers are investigating its photophysical properties for applications in OLEDs or sensors, addressing the global push for energy-efficient technologies.

Regulatory and safety assessments of 2-butyl-5-nitro-isoindolinone derivatives emphasize REACH compliance and OECD guidelines. The absence of structural alerts for mutagenicity in most analogs makes it a safer alternative to traditional nitroaromatics—a point frequently searched by professionals evaluating "Safer-by-Design chemicals."

In conclusion, 2-butyl-5-nitro-2,3-dihydro-1H-isoindol-1-one represents a multifaceted compound bridging drug development, agrochemical innovation, and advanced materials. Its study addresses contemporary challenges like sustainable synthesis and targeted bioactivity, resonating with both academic and industrial research priorities worldwide.

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